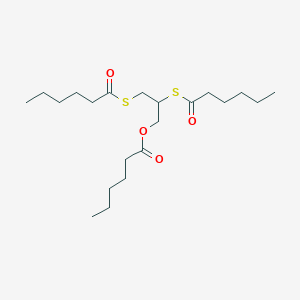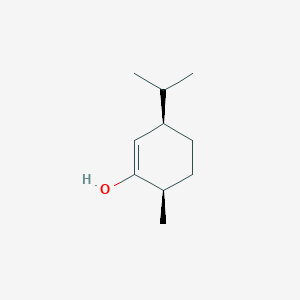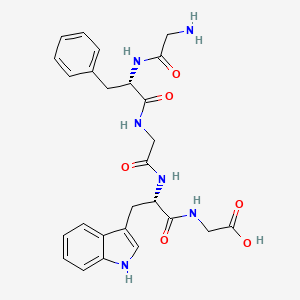
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It features a cyclohexyl group attached to a propan-2-yl chain, which is further connected to a dimethoxyphenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol typically involves the following steps:
-
Formation of the Cyclohexylpropan-2-yl Intermediate
- Cyclohexylpropan-2-yl bromide can be synthesized by reacting cyclohexyl bromide with isopropyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
-
Coupling with Dimethoxyphenol
- The cyclohexylpropan-2-yl intermediate is then coupled with 2,6-dimethoxyphenol using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect various biological pathways. The cyclohexylpropan-2-yl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Cyclohexylpropan-2-yl)phenol
- 2,6-Dimethoxyphenol
- 4-(2-Cyclohexylpropan-2-yl)-2-methoxyphenol
Uniqueness
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol is unique due to the presence of both cyclohexylpropan-2-yl and dimethoxyphenol groups. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced electron-donating effects, making it a valuable compound for various applications.
Propiedades
Número CAS |
60526-71-8 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
4-(2-cyclohexylpropan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H26O3/c1-17(2,12-8-6-5-7-9-12)13-10-14(19-3)16(18)15(11-13)20-4/h10-12,18H,5-9H2,1-4H3 |
Clave InChI |
LMOBSELPIMFGSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCCCC1)C2=CC(=C(C(=C2)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)






